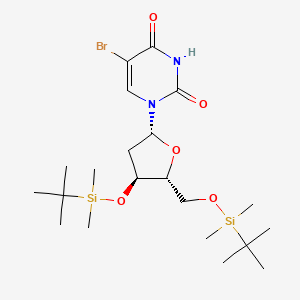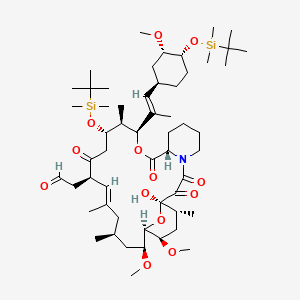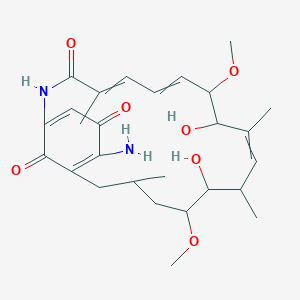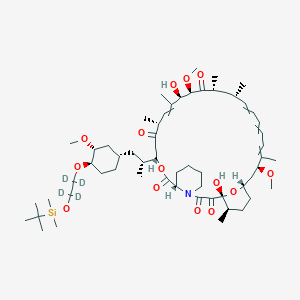![molecular formula C₁₈H₂₅N₃O₂ B1141281 (1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile CAS No. 1564265-98-0](/img/structure/B1141281.png)
(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Synthesis of Azabicyclo Compounds: Similar azabicyclo compounds have been synthesized through various methods, including treatment with sulfuric acid in acetic acid, and photopyridone formation followed by mild acid hydrolysis (Bardasov et al., 2019), (Katagiri et al., 1986).
Molecular Structure Analysis
- Molecular Structure of Azabicyclo Compounds: X-ray crystal structure analyses have been used to determine the structure of similar compounds, revealing common conformations for the azabicyclo skeletons (Gensini et al., 2002).
Chemical Reactions and Properties
- Chemical Reactions: Azabicyclo compounds can undergo various chemical reactions, including transamination with primary and secondary amines (Bardasov et al., 2020).
Physical Properties Analysis
- Physical Properties: Information on the specific physical properties of the compound is not readily available. However, similar compounds' properties like solubility, melting points, and boiling points can be deduced through experimental methods.
Chemical Properties Analysis
- Chemical Properties: The chemical properties of azabicyclo compounds typically include reactivity with bases and other chemicals, as observed in some studies (Ershov et al., 2001).
Aplicaciones Científicas De Investigación
Given the absence of direct hits, we can infer that this compound might be involved in advanced research areas, including the synthesis of new pharmaceuticals, biochemical probes, or materials science, where adamantane derivatives and azabicyclo compounds are of interest. Adamantane derivatives, for example, are known for their applications in drug design due to their bioactive properties and ability to interact with various biological targets. Azabicyclo compounds are also significant in medicinal chemistry, serving as core structures for developing drugs with central nervous system activity or as enzyme inhibitors.
In the absence of specific research studies on this compound, researchers interested in its applications might focus on:
Synthesis and Chemical Properties : Research could explore synthetic routes for this compound, aiming at improving yield, selectivity, or introducing functional groups for further reactivity. Studies such as "Synthesis and chemical properties of adamantylated nucleic bases and related compounds" provide insight into the synthesis and application of adamantane derivatives, which might offer parallel insights for structurally related compounds (Shokova & Kovalev, 2013).
Biological Activity : The biological activity and potential therapeutic applications of the compound could be a research focus, examining interactions with biological targets, enzyme inhibition, or receptor binding. While specific studies on the compound were not found, research into similar structures can guide hypothesis generation and experimental design.
Material Science : Compounds with unique structural features may find applications in materials science, for instance, in creating novel polymers or enhancing the properties of existing materials. The exploration of adamantane and azabicyclo derivatives in such contexts could reveal new functionalities or improve material performance.
Propiedades
IUPAC Name |
(1R,3S,5R)-2-[(2R)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15-,17?,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-HLIYLWMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)





![[((1,1-DIMETHYLETHOXYCARBONYL)AMINO)-2-OXO-1-PIPERIDINYL]-IMINOMETHYLCARBAMIC ACID BENZYL ESTER](/img/no-structure.png)

